molecular formula C8H12BNO3S B13328592 (5-Morpholinothiophen-2-yl)boronic acid

(5-Morpholinothiophen-2-yl)boronic acid

Cat. No.: B13328592
M. Wt: 213.07 g/mol
InChI Key: OWOYQCNCUCRNPI-UHFFFAOYSA-N
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Description

(5-Morpholinothiophen-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties. This compound features a boronic acid group attached to a thiophene ring, which is further substituted with a morpholine group. The presence of these functional groups makes it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Morpholinothiophen-2-yl)boronic acid typically involves the borylation of a thiophene derivative. One common method is the Miyaura borylation reaction, where a thiophene halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The scalability of the Miyaura borylation reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(5-Morpholinothiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (5-Morpholinothiophen-2-yl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. The boronic acid group interacts with target molecules, forming stable complexes that can be detected or utilized in further reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H12BNO3S

Molecular Weight

213.07 g/mol

IUPAC Name

(5-morpholin-4-ylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO3S/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2

InChI Key

OWOYQCNCUCRNPI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)N2CCOCC2)(O)O

Origin of Product

United States

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